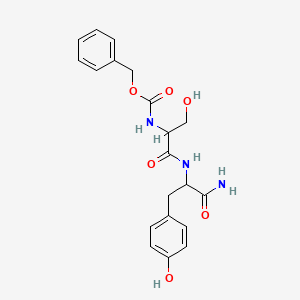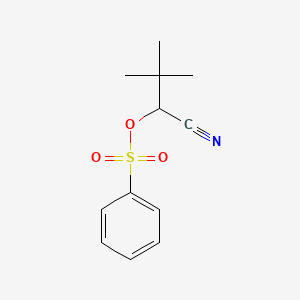
1-Cyano-2,2-dimethylpropyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2,2-dimethylpropyl benzenesulfonate: is an organic compound with the molecular formula C12H15NO3S and a molecular weight of 253.322 g/mol . It is a sulfonate ester that features a cyano group and a benzenesulfonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Cyano-2,2-dimethylpropyl benzenesulfonate can be synthesized through the reaction of 2,2-dimethylpropanenitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,2-dimethylpropanenitrile+benzenesulfonyl chloride→1-Cyano-2,2-dimethylpropyl benzenesulfonate
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
1-Cyano-2,2-dimethylpropyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in the presence of a base like or .
Hydrolysis: Acidic conditions using or basic conditions using .
Major Products:
Nucleophilic Substitution: Produces substituted benzenesulfonates and the corresponding nucleophile-derived product.
Hydrolysis: Yields and .
Scientific Research Applications
1-Cyano-2,2-dimethylpropyl benzenesulfonate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Used in the preparation of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for 1-Cyano-2,2-dimethylpropyl benzenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The benzenesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom adjacent to the cyano group. This results in the formation of new carbon-nucleophile bonds and the displacement of the benzenesulfonate group.
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3-propanediol bis(benzenesulfonate)
- 2,2-Diethyl-1,3-propanediol bis(benzenesulfonate)
- 2,2-Dimethylpropyl 2-(p-tolyl)ethanesulfonate
Comparison:
1-Cyano-2,2-dimethylpropyl benzenesulfonate is unique due to the presence of the cyano group, which imparts different reactivity and properties compared to other sulfonate esters. The cyano group can participate in additional reactions, such as nucleophilic addition, which are not possible with other similar compounds.
Properties
CAS No. |
28695-57-0 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(1-cyano-2,2-dimethylpropyl) benzenesulfonate |
InChI |
InChI=1S/C12H15NO3S/c1-12(2,3)11(9-13)16-17(14,15)10-7-5-4-6-8-10/h4-8,11H,1-3H3 |
InChI Key |
UNQLWMJMFDTPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)OS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


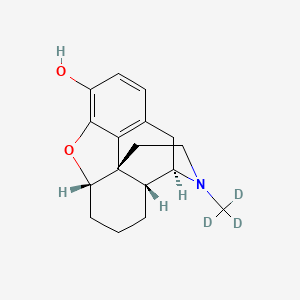
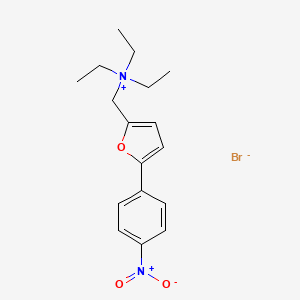

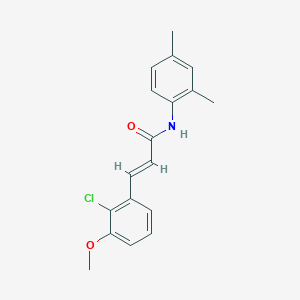
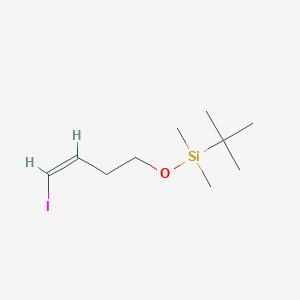
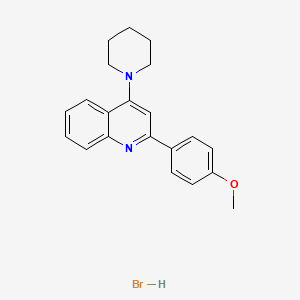

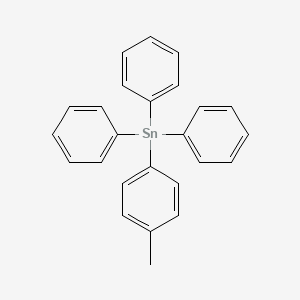
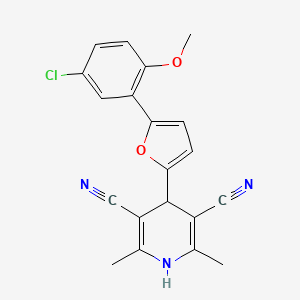
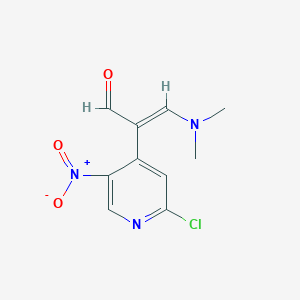

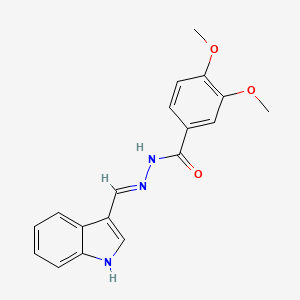
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
